molecular formula C15H21N3O2S B5513819 N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide CAS No. 299923-32-3

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

Cat. No.: B5513819
CAS No.: 299923-32-3
M. Wt: 307.4 g/mol
InChI Key: JUQMUSXYQBAIAP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a cyclohexyl group and a 3-methoxybenzoyl moiety. For example, N-allyl derivatives are prepared by reacting substituted benzoyl chlorides with hydrazinecarbothioamide intermediates in the presence of a base, followed by alkylation .

Hydrazinecarbothioamides are known for their diverse applications, particularly in medicinal chemistry, where they exhibit antimicrobial, antitumor, and antiviral activities . The 3-methoxybenzoyl group may contribute to electron-donating effects, influencing reactivity and binding interactions with biological targets.

Properties

IUPAC Name

1-cyclohexyl-3-[(3-methoxybenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMUSXYQBAIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170487
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299923-32-3
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299923-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; usually in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Hydrazinecarbothioamide Backbone

The biological and chemical properties of hydrazinecarbothioamides are highly sensitive to substituent modifications. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities References
N-Cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide C₁₅H₁₉N₃O₂S* Cyclohexyl, 3-methoxybenzoyl ~313.4 (estimated) Antimicrobial (inferred), potential anticancer [2, 15]
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide C₁₂H₁₅N₃O₂S Allyl, 3-methoxybenzoyl 265.33 Anticancer, antimicrobial
N-Allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide C₁₁H₁₃N₃O₂S Allyl, 3-hydroxybenzoyl 251.31 Enhanced solubility, antimicrobial, antitumor (inferred)
N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide C₁₂H₁₅N₃O₂S Allyl, 4-methoxybenzoyl 265.33 Varied activity due to substituent position
N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide C₈H₁₀ClN₃S 3-chloro-2-methylphenyl 215.7 Proteomics applications, unique reactivity
(Z)-N-Cyclohexyl-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide C₁₅H₁₇N₃OS Cyclohexyl, isatin-derived 319.42 DNA interaction studies, structural complexity

*Molecular formula and weight estimated based on structural similarity to .

Key Observations:

Cyclohexyl vs. Allyl Groups :

  • The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to allyl derivatives (e.g., 313.4 vs. 265.33 g/mol) . This may enhance pharmacokinetic properties, such as tissue penetration.
  • Allyl derivatives, however, exhibit greater synthetic versatility due to the reactive double bond, enabling further functionalization .

Methoxy vs. Hydroxy Substituents: The 3-hydroxybenzoyl analogue () shows improved solubility in aqueous media due to the hydroxyl group, which facilitates hydrogen bonding. This contrasts with the methoxy group’s electron-donating but non-polar nature . Methoxy groups generally enhance stability against oxidative degradation compared to hydroxyl groups .

Substituent Position (3- vs. 4-Methoxybenzoyl) :

  • The position of the methoxy group on the benzoyl ring significantly impacts biological activity. For example, 4-methoxy derivatives may exhibit altered binding affinities due to steric or electronic effects .

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